Home > Products > Screening Compounds P122386 > Pomalidomide-C6-I TFA
Pomalidomide-C6-I TFA -

Pomalidomide-C6-I TFA

Catalog Number: EVT-14893045
CAS Number:
Molecular Formula: C21H23F3IN3O6
Molecular Weight: 597.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-C6-I TFA is a synthetic compound that serves as an E3 ligase ligand-linker conjugate, integrating the Pomalidomide-based cereblon ligand with a linker utilized in Proteolysis Targeting Chimeras (PROTAC) technology. This compound is significant in the context of targeted protein degradation, particularly in therapeutic applications for diseases such as multiple myeloma. The inclusion of trifluoroacetic acid (TFA) enhances its solubility and stability, making it suitable for various biochemical applications.

Source

Pomalidomide-C6-I TFA is synthesized through advanced organic chemistry techniques, primarily in laboratory settings and pharmaceutical research facilities. Its development has been driven by the need for more effective therapeutic agents that can selectively target and degrade specific proteins involved in disease processes .

Classification

Pomalidomide-C6-I TFA is classified as a small molecule drug and a member of the thalidomide family. It functions as a ligand for the cereblon protein, part of the E3 ubiquitin ligase complex, which plays a critical role in the ubiquitin-proteasome pathway responsible for protein degradation .

Synthesis Analysis

Methods

The synthesis of Pomalidomide-C6-I TFA typically involves several key steps:

  1. Preparation of Pomalidomide Derivatives: The initial step often includes the modification of Pomalidomide to introduce specific functional groups that facilitate further reactions.
  2. Linker Attachment: A heterobifunctional linker is conjugated to the modified Pomalidomide. This linker is crucial for its function in PROTAC technology.
  3. Purification: The synthesized compound undergoes purification processes such as chromatography to ensure high purity and yield.

Technical Details

The synthesis can be performed using continuous flow methods that enhance efficiency and reproducibility. Reaction conditions typically involve organic solvents, acids, and bases, with temperatures ranging from ambient to 80 °C . The use of reagents like HATU (a coupling reagent) and various solvents ensures high yields while minimizing byproducts .

Molecular Structure Analysis

Structure

The molecular formula of Pomalidomide-C6-I TFA is C21H23F3IN3O6C_{21}H_{23}F_{3}IN_{3}O_{6}, with a molecular weight of 597.3 g/mol. The IUPAC name is 2-(2,6-dioxopiperidin-3-yl)-4-(6-iodohexylamino)isoindole-1,3-dione; 2,2,2-trifluoroacetic acid. The compound features a complex structure that includes an isoindole core and multiple functional groups designed for its biological activity.

Data

  • InChI: InChI=1S/C19H22IN3O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11H2,(H,22,24,25);(H,6,7)
  • Canonical SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCI.C(=O)(C(F)(F)F)O.
Chemical Reactions Analysis

Reactions

Pomalidomide-C6-I TFA participates in several chemical reactions essential for its functionality:

  1. Oxidation: Enhances certain functional groups to improve reactivity.
  2. Reduction: Modifies the compound to achieve desired properties.
  3. Substitution Reactions: Allows for the introduction of various substituents that can affect biological activity.

Technical Details

Common reagents used include organic solvents like dimethylformamide and acids such as trifluoroacetic acid. Reactions are typically conducted under controlled temperatures to optimize yield and purity . The major products formed are various pomalidomide-linker conjugates used in developing protein degrader libraries.

Mechanism of Action

Pomalidomide-C6-I TFA exerts its therapeutic effects by binding to the cereblon ligand within the E3 ubiquitin ligase complex. This interaction promotes ubiquitination of target proteins, leading to their degradation via the proteasome pathway. This mechanism is particularly valuable in oncology, where selective degradation of oncoproteins can inhibit tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

Pomalidomide-C6-I TFA is characterized by its solid-state at room temperature with good solubility in organic solvents due to the presence of trifluoroacetic acid.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its melting point and boiling point are not extensively documented but are expected to align with similar compounds in its class .

Applications

Pomalidomide-C6-I TFA has significant applications in scientific research:

  • Targeted Protein Degradation: It is primarily utilized in PROTAC technology to develop therapies aimed at degrading specific proteins implicated in cancer.
  • Drug Development: Its unique properties make it a candidate for developing new therapeutic agents against various malignancies, particularly multiple myeloma.
Introduction to Pomalidomide-C6-I TFA in Targeted Protein Degradation

Role of Cereblon (CRBN)-Recruiting Ligands in PROTAC Design

Pomalidomide-C6-I TFA exemplifies a strategic advancement in proteolysis-targeting chimera (PROTAC) technology, leveraging cereblon (CRBN) as the E3 ubiquitin ligase recruiter. CRBN, part of the CRL4CRBN complex (CUL4-RBX1-DDB1-CRBN), provides a versatile scaffold for ubiquitin transfer to target proteins. When integrated into PROTACs, pomalidomide derivatives bind CRBN's tri-Trp pocket, enabling the degradation of oncoproteins like IKZF1/3 in hematological malignancies [3] [8]. This approach capitalizes on the ubiquitin-proteasome system (UPS), where the PROTAC induces a ternary complex (target protein-PROTAC-CRBN), leading to polyubiquitination and proteasomal destruction of the target [8] [10].

Table 1: Key E3 Ligases Used in PROTAC Design

E3 LigaseLigandTarget FlexibilityClinical Stage
CRBNPomalidomideHigh (multiple neosubstrates)Phase I-III (12 agents)
VHLVH032ModeratePhase I (1 agent)
cIAPBestatinLimitedPreclinical

Source: Adapted from PROTAC clinical trial data [3] [8]

The efficacy of CRBN-recruiting PROTACs is influenced by ternary complex stability and ubiquitination efficiency. Structural studies show that pomalidomide's phthalimide ring orientation dictates proximity between the target lysine residues and the E2-ubiquitin complex, enhancing degradation kinetics [2] [7]. However, off-target degradation of zinc-finger (ZF) proteins (e.g., SALL4, ZFP91) remains a challenge, driving efforts to engineer CRBN ligands with improved selectivity [7] [10].

Structural and Functional Significance of the C6 Linker in Molecular Glues

The hexyl (C6) linker in Pomalidomide-C6-I TFA bridges pomalidomide's phthalimide ring and the target-binding moiety (e.g., kinase inhibitors). This spacer length optimizes ternary complex formation by balancing steric flexibility and distance constraints:

  • Flexibility: C6's alkyl chain enables conformational adaptability, allowing the PROTAC to accommodate varying distances between CRBN and target protein interfaces [4] [9].
  • Hydrophobicity: The aliphatic linker enhances membrane permeability, addressing a key limitation of bulkier PEG-based linkers [4].
  • Precision Ubiquitination: Computational modeling reveals that C6 positions target lysines (e.g., K601/K626 in STAT3) within 11–15 Å of the E2-ubiquitin complex, facilitating efficient polyubiquitination [9].

Table 2: Impact of Linker Length on PROTAC Efficacy

Linker TypeLength (Atoms)Degradation Efficiency (DC50)Off-Target Risk
C44>1 µMHigh
C6610–100 nMModerate
PEG41250–500 nMLow

Source: Biochemical assays of PROTAC linker libraries [4] [9]

In oligo-PROTACs (e.g., STAT3-targeting conjugates), the C6 linker minimizes steric clash when fused to oligonucleotide decoys, enabling cell-selective degradation in TLR9+ lymphoma cells [9]. Engineering the linker attachment point at pomalidomide's C4/C5 position further reduces ZF protein degradation while retaining on-target potency [7] [10].

Historical Context: Evolution from Thalidomide to Third-Generation IMiDs

Pomalidomide-C6-I TFA is rooted in the iterative optimization of immunomodulatory drugs (IMiDs):

  • Thalidomide (1st-gen): Discovered as an anti-angiogenic agent, it non-selectively degraded ZF transcription factors (e.g., SALL4), causing teratogenicity. Its binding to CRBN was serendipitously identified in 2010 [5] [10].
  • Lenalidomide (2nd-gen): Introduced amino-substitution at the phthalimide ring, improving IKZF1/3 degradation and anti-myeloma activity but retaining SALL4 off-target effects [5] [10].
  • Pomalidomide (3rd-gen): Features a nitrogen-rich phthalimide ring, enhancing CRBN binding affinity and selectivity for IKZF1/3 over SALL4. This provided the chemical foundation for PROTAC derivatives [5] [8].

Table 3: Generational Refinement of IMiD-Based Therapeutics

IMiD GenerationCompoundKey Structural ChangePrimary Degradation Targets
1stThalidomideNone (parent compound)SALL4, CK1α, ZFP91
2ndLenalidomide4-Amino-phthalimideIKZF1/3, CK1α, SALL4
3rdPomalidomide4-Amino-2,3-dihydro-isoindoleIKZF1/3, CK1α (reduced SALL4 affinity)

Source: Crystallographic and degradation studies [5] [8] [10]

Pomalidomide-C6-I TFA represents a convergence of IMiD pharmacology and PROTAC engineering. By functionalizing pomalidomide's C4 position with C6-linked warheads, it achieves selective degradation of non-IMiD targets (e.g., BRD4, ALK) while minimizing ZF off-targets [7] [10]. Recent analogues with C5/C6 modifications (e.g., 6-fluoro-pomalidomide) further refine neosubstrate selectivity, enabling PROTACs with in vivo anti-tumor efficacy [10].

Properties

Product Name

Pomalidomide-C6-I TFA

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(6-iodohexylamino)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

Molecular Formula

C21H23F3IN3O6

Molecular Weight

597.3 g/mol

InChI

InChI=1S/C19H22IN3O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11H2,(H,22,24,25);(H,6,7)

InChI Key

RRHHAHXUMGXGLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCI.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.